molecular formula C9H11NO2 B1585887 4-Amino-3-ethylbenzoic acid CAS No. 51688-75-6

4-Amino-3-ethylbenzoic acid

Cat. No. B1585887
CAS RN: 51688-75-6
M. Wt: 165.19 g/mol
InChI Key: MFTBLGQBZWFKHP-UHFFFAOYSA-N
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Description

4-Amino-3-ethylbenzoic acid is a chemical compound with the CAS Number: 51688-75-6 and a molecular weight of 165.19 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The linear formula for 4-Amino-3-ethylbenzoic acid is C9H11NO2 . For a similar compound, 4-Amino-3-methylbenzoic acid, the molecular weight is 151.1626 .


Physical And Chemical Properties Analysis

4-Amino-3-ethylbenzoic acid is a solid at room temperature .

Scientific Research Applications

  • Application in Tissue Regeneration

    • Field : Biomedical Science
    • Summary : A synthetic amino acid has been developed with potential for promoting fibroblast proliferation, which is crucial for tissue regenerative applications .
    • Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination. Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm .
    • Results : Cellular biological assays revealed its ability to enhance fibroblast cell growth. Circular dichroism (CD) spectroscopy showed the ability of the synthetic amino acid to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .
  • Application in Structural Modification of Natural Products

    • Field : Medicinal and Pharmaceutical Chemistry
    • Summary : Amino acids are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
    • Methods : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
    • Results : The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .
  • Application in Drug Synthesis

    • Field : Medicinal Chemistry
    • Summary : N-(3-Amino-4-methylphenyl)benzamide, a compound similar to 4-Amino-3-ethylbenzoic acid, is a crucial raw material and intermediate in the synthesis of many drug candidates .
    • Methods : This compound is used in the synthesis of various drug molecules .
    • Results : The compound has a wide range of applications in medicinal chemistry .
  • Fluorinated Building Blocks

    • Field : Organic Chemistry
    • Summary : 4-Amino-3-methylbenzoic acid, a compound similar to 4-Amino-3-ethylbenzoic acid, is used as a fluorinated building block .
    • Methods : This compound is used in the synthesis of various organic molecules .
    • Results : The compound has a wide range of applications in organic chemistry .
  • Aggregate Formation

    • Field : Physical Chemistry
    • Summary : A synthetic amino acid has been developed with the ability to form aggregates with an average size of 391 nm .
    • Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination. Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates .
    • Results : The ability of the synthetic amino acid to form aggregates extends its potential applications in various fields .
  • Promoting Fibroblast Proliferation

    • Field : Biomedical Science
    • Summary : A synthetic amino acid has been developed with potential for promoting fibroblast proliferation, which is crucial for tissue regenerative applications .
    • Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination. Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm .
    • Results : Cellular biological assays revealed its ability to enhance fibroblast cell growth .
  • Antifibrinolytic Agent

    • Field : Medicine
    • Summary : 4-Aminomethylbenzoic acid, a compound similar to 4-Amino-3-ethylbenzoic acid, is an antifibrinolytic .
    • Methods : This compound is used as a therapeutic agent .
    • Results : The compound has a wide range of applications in medicine .
  • Fluorinated Building Blocks

    • Field : Organic Chemistry
    • Summary : 4-Amino-3-methylbenzoic acid, a compound similar to 4-Amino-3-ethylbenzoic acid, is used as a fluorinated building block .
    • Methods : This compound is used in the synthesis of various organic molecules .
    • Results : The compound has a wide range of applications in organic chemistry .

Safety And Hazards

4-Amino-3-ethylbenzoic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H317-H319-H335, indicating that it causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

4-amino-3-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTBLGQBZWFKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376440
Record name 4-amino-3-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-ethylbenzoic acid

CAS RN

51688-75-6
Record name 4-amino-3-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EC Roberts, YF Shealy - Journal of Medicinal Chemistry, 1974 - ACS Publications
… Acid hydrolysis of the nitriles, 5a and 5b, obtained from 4a and 4b by the method of Friedman and Schechter,7 yielded 4-amino-3-ethylbenzoic acid (6a) and 4-amino-3isopropylbenzoic …
Number of citations: 15 pubs.acs.org
PW Fryth, CW Waller, BL Hutchings… - Journal of the American …, 1958 - ACS Publications
The oxidation of puromycin with alkaline permanganate yielded anisic acid. The cleavage ofpuromycin with alcoholic hydrogen chloride gave 6-dimethylaminopurine dihydrochloride, …
Number of citations: 24 pubs.acs.org
LH Werner, S Ricca Jr - Journal of the American Chemical Society, 1958 - ACS Publications
Discussion The radiation sensitivities of crystalline choline chloride and bromide is a matter of considerable interest since they are the only examples known at present of solid-state free-…
Number of citations: 25 pubs.acs.org
JM Maier - 2018 - scholarcommons.sc.edu
Aromatic interactions play a key role in many important processes, such as the formation and stability of biological and synthetic assemblies, facilitation of molecular recognition …
Number of citations: 2 scholarcommons.sc.edu

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